![molecular formula C16H18N2O4 B289287 N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B289287.png)

N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, hypertension, and cardiovascular diseases.

Mechanism of Action

N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) from arachidonic acid. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that contributes to the pathogenesis of various diseases. By inhibiting the production of 20-HETE, N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide exerts its therapeutic effects in various diseases.

Biochemical and Physiological Effects:

N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide has been shown to induce apoptosis, inhibit angiogenesis, and suppress metastasis. In hypertension research, N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide has been shown to reduce blood pressure, improve endothelial function, and inhibit vascular remodeling. In cardiovascular research, N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide has been shown to reduce oxidative stress, inflammation, and myocardial infarct size.

Advantages and Limitations for Lab Experiments

N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide has several advantages for lab experiments, including its high selectivity and potency for 20-HETE synthase, its well-established synthesis method, and its extensive preclinical data. However, N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide also has some limitations for lab experiments, including its low solubility in aqueous solutions, its potential off-target effects, and its lack of clinical data.

Future Directions

There are several future directions for the research on N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide. Firstly, the clinical efficacy and safety of N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide need to be evaluated in human trials. Secondly, the potential off-target effects of N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide need to be investigated to ensure its specificity for 20-HETE synthase. Thirdly, the combination therapy of N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide with other drugs or therapies needs to be explored to enhance its therapeutic effects. Fourthly, the development of more potent and selective inhibitors of 20-HETE synthase needs to be pursued to overcome the limitations of N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide. Finally, the role of 20-HETE in various diseases needs to be further elucidated to identify new therapeutic targets.

Conclusion:

In conclusion, N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide is a promising compound with potential therapeutic applications in various diseases. Its selective inhibition of 20-HETE synthase makes it a unique and valuable tool for investigating the role of 20-HETE in disease pathogenesis and developing new therapies. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide and its potential clinical applications.

Synthesis Methods

N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide can be synthesized by reacting 4-(4-chlorobenzyl)phenylhydrazine with 4-hydroxybutyric acid to form the intermediate product, which is further reacted with furan-2-carboxylic acid to obtain N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide. This synthesis method has been optimized to achieve a high yield of N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide with high purity.

Scientific Research Applications

N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide has been shown to inhibit the growth and metastasis of breast cancer cells by suppressing the expression of VEGF and MMP-9. In hypertension research, N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide has been shown to reduce blood pressure and improve endothelial function by inhibiting the production of 20-HETE. In cardiovascular research, N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation.

properties

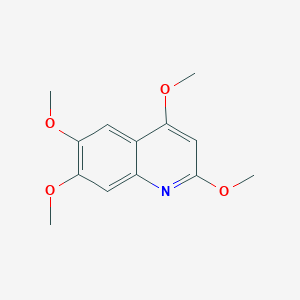

Molecular Formula |

C16H18N2O4 |

|---|---|

Molecular Weight |

302.32 g/mol |

IUPAC Name |

N-[2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C16H18N2O4/c19-10-4-3-9-17-15(20)12-6-1-2-7-13(12)18-16(21)14-8-5-11-22-14/h1-2,5-8,11,19H,3-4,9-10H2,(H,17,20)(H,18,21) |

InChI Key |

JZOOARNSPLKXND-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NCCCCO)NC(=O)C2=CC=CO2 |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCCO)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)

![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)

![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)

![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)

![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)

![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)

![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)

![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289222.png)

![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)

![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)

![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)